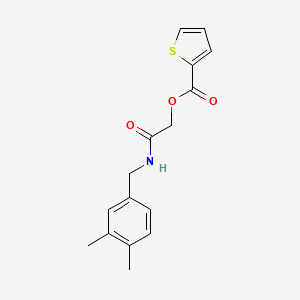

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate

Description

2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Properties

IUPAC Name |

[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-11-5-6-13(8-12(11)2)9-17-15(18)10-20-16(19)14-4-3-7-21-14/h3-8H,9-10H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAMGONARNORAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=CS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of thiophene derivatives, including 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization and potassium t-butoxide for cyclization reactions . The major products formed from these reactions are often substituted thiophene derivatives with diverse biological activities .

Scientific Research Applications

Structural Information

- Chemical Formula : CHN\OS

- Molecular Weight : 293.37 g/mol

- CAS Number : Not specified in the search results but can be identified through chemical databases.

Physical Properties

- Solubility : Typically soluble in organic solvents.

- Melting Point : Data not explicitly available.

Medicinal Chemistry

The compound exhibits significant potential as a pharmacological agent due to its structural characteristics that allow for interaction with biological targets.

Antiviral Activity

Research indicates that derivatives of thiophene compounds, including those similar to 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, show promise against viral infections, particularly Hepatitis C Virus (HCV) . The mechanism is thought to involve inhibition of viral replication through interference with specific enzymatic pathways.

Anticancer Properties

Thiophene derivatives have been studied for their anticancer effects. A study highlighted the ability of certain 2-amino thiophenes to inhibit tumor growth in vitro and in vivo models . The compound's structure may enhance its bioactivity by modulating receptor interactions or influencing cell signaling pathways.

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmaceuticals and agrochemicals.

Synthesis of Functionalized Thiophenes

Recent methodologies have demonstrated the use of this compound as a precursor for synthesizing other functionalized thiophenes through electrophilic substitution reactions . This versatility is essential for creating compounds with tailored properties for specific applications.

Material Science

Thiophene derivatives are also being explored in material science, particularly in the development of conductive polymers and organic photovoltaics due to their electronic properties . The incorporation of this compound into polymer matrices can enhance conductivity and stability.

Case Study 1: Antiviral Research

A study published in Nature Communications explored the efficacy of thiophene derivatives against HCV. The research demonstrated that compounds similar to this compound significantly reduced viral loads in infected cell lines, suggesting a pathway for drug development targeting HCV .

Case Study 2: Anticancer Activity

In another study, researchers investigated the antiproliferative effects of various thiophene derivatives on breast cancer cell lines. The findings indicated that compounds with modifications akin to those found in this compound showed enhanced cytotoxicity compared to standard chemotherapeutics .

Mechanism of Action

The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors involved in disease processes . The exact mechanism of action of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate would depend on its specific structure and functional groups.

Comparison with Similar Compounds

Thiophene derivatives are structurally similar to other heterocyclic compounds such as furan and pyrrole. the presence of sulfur in the thiophene ring imparts unique chemical and biological properties . Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . The unique structural features of 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate, such as the dimethylbenzylamino and oxoethyl groups, contribute to its distinct biological activities and applications.

Biological Activity

The compound 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate is a member of the thiophene derivatives, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is . The structure includes a thiophene ring, an oxoethyl moiety, and a dimethylbenzyl amino group. This unique combination contributes to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiophene derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiophene ring and substituents can enhance antitumor efficacy. Specifically, compounds with electron-donating groups on the aromatic ring exhibited improved activity against cancer cells, with IC50 values in the low micromolar range (e.g., 1.61 µg/mL) .

The proposed mechanisms through which thiophene derivatives exert their antitumor effects include:

- Induction of Apoptosis: Many thiophene compounds trigger programmed cell death in tumor cells by activating apoptotic pathways.

- Inhibition of Key Enzymes: Some derivatives act as inhibitors of kinases involved in cancer progression, such as c-Jun N-terminal kinase (JNK), which plays a role in cell survival and apoptosis .

Study 1: Anticancer Efficacy

A recent study synthesized several thiophene derivatives and evaluated their anticancer properties using the MTT assay. Among these, a compound structurally related to this compound exhibited potent cytotoxicity against human cancer cell lines (e.g., A-431 and Jurkat) with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Study 2: β-cell Protection

Another investigation focused on related benzamide analogs that protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. The findings suggest that structural modifications similar to those found in this compound could enhance β-cell protective activity, indicating potential applications in diabetes management .

Data Table: Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((3,4-Dimethylbenzyl)amino)-2-oxoethyl thiophene-2-carboxylate?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the thiophene core. Key steps include:

- Acylation : Reacting thiophene-2-carboxylic acid derivatives with chloroacetyl chloride under basic conditions (e.g., sodium bicarbonate) to form the oxoethyl ester backbone .

- Amine Coupling : Introducing the 3,4-dimethylbenzylamine group via nucleophilic substitution or amidation. Solvents like dimethylformamide (DMF) or dichloromethane (CH₂Cl₂) are preferred for their ability to solvate polar intermediates .

- Purification : Reverse-phase HPLC or column chromatography with methanol-water gradients is critical for isolating high-purity products (>95%) .

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Temperature | Catalyst/Purification | Yield Range |

|---|---|---|---|---|

| Acylation | CH₂Cl₂ | 0–5°C | Triethylamine | 60–75% |

| Amidation | DMF | 60–70°C | HOBt/EDC | 50–65% |

| Purification | Methanol/Water | Ambient | HPLC | >95% purity |

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl groups on benzyl), δ 6.8–7.2 ppm (thiophene protons), and δ 8.1–8.3 ppm (amide NH) confirm substituent placement .

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (amide) validate the backbone .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₆H₁₈N₂O₃S: 318.38 g/mol) within ±0.001 Da .

- IR Spectroscopy : Absorbance bands at ~1740 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (C=O amide) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (specific target organ toxicity, respiratory system) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the electronic properties of the 3,4-dimethylbenzyl group influence reactivity?

Methodological Answer: The electron-donating methyl groups on the benzyl ring enhance the nucleophilicity of the amine, facilitating amidation. However, steric hindrance from the dimethyl substituents can reduce reaction yields, requiring optimized stoichiometry (1.2–1.5 equivalents of amine) . Computational studies (e.g., DFT) are recommended to map electron density distribution and predict reaction sites .

Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to identify protein targets .

- Enzyme Assays : Test inhibitory effects on kinases or proteases (IC₅₀ values) using fluorogenic substrates .

- Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .

Q. Table 2: Example Bioactivity Data from Analogues

| Assay Type | Target | Result (Analogues) | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR | IC₅₀ = 1.2 µM | |

| Cytotoxicity | HeLa Cells | EC₅₀ = 8.5 µM |

Q. How should researchers address contradictions in reported synthesis yields or biological activity?

Methodological Answer:

- Reproducibility Checks : Standardize solvent purity (e.g., anhydrous DMF), reaction atmosphere (N₂), and equipment calibration .

- Batch Analysis : Use LC-MS to detect trace impurities (<0.1%) that may skew bioactivity results .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.